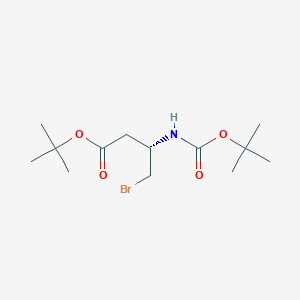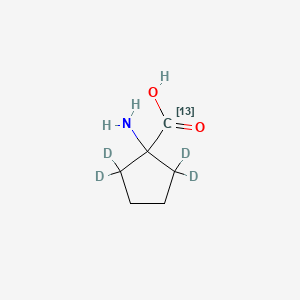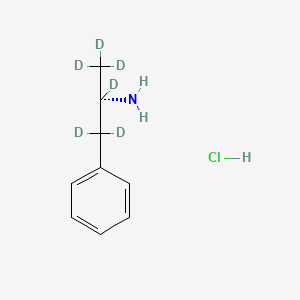
5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H6Cl2F6N4O2 and its molecular weight is 435.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry of Heterocyclic Compounds
Heterocyclic compounds, including derivatives of 5-Chloro-N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine, play a crucial role in the development of new materials with potential electronic and biological applications. For example, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has revealed interesting properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. These findings suggest areas of potential interest for further investigation, including the exploration of analogues of the compound (Boča, Jameson, & Linert, 2011).
Corrosion Inhibition
Quinoline derivatives, closely related to the compound in focus, are recognized for their effectiveness as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enables these derivatives to form highly stable chelating complexes with surface metallic atoms, thus protecting against metallic corrosion. This highlights the compound's relevance in the development of anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Stability and Degradation Studies
The stability and degradation pathways of related compounds, such as nitisinone (NTBC), have been studied to understand their environmental impact and medical application risks. Studies involving LC-MS/MS have shown that the stability of such compounds increases with pH, leading to the formation of degradation products with considerable stability. These findings contribute to a better understanding of the environmental and medical implications of using such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Optoelectronic Materials Development
Research into quinazolines, a group related to the target compound, has revealed their importance in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These advancements underscore the compound's potential applications in photon-based electronics and other related fields (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitro-5-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-9-7(22)2-5(13(19,20)21)8(15)10(9)25(26)27/h1-3H,22H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVIHWNHANXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904090 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044706-66-1 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


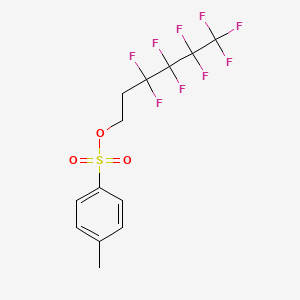
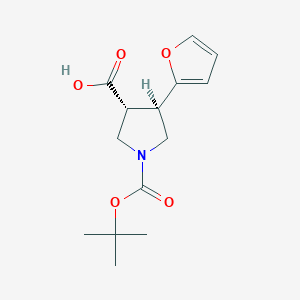
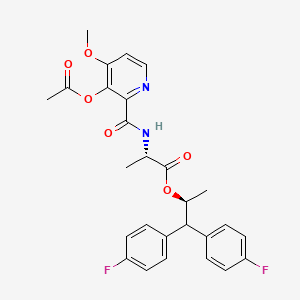


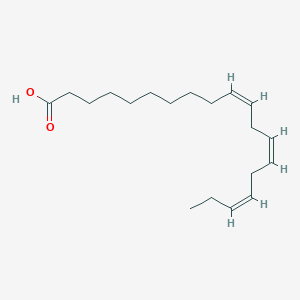
![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)
